molecular formula C13H7Cl3N2O3 B5610290 2-chloro-N-(3,5-dichlorophenyl)-4-nitrobenzamide

2-chloro-N-(3,5-dichlorophenyl)-4-nitrobenzamide

Cat. No. B5610290
M. Wt: 345.6 g/mol
InChI Key: NGUNCVWFBVTSFI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 2-chloro-N-(3,5-dichlorophenyl)-4-nitrobenzamide involves multiple steps, confirmed by physicochemical and spectral means such as IR, 1H NMR, and 13C NMR. These processes typically involve the introduction of nitro, chloro, and other substituents to the benzamide backbone, significantly impacting the compound's activity and properties (Thakral, Narang, Kumar, & Singh, 2020).

Molecular Structure Analysis

The molecular structure of similar compounds has been characterized by various spectroscopic methods, including NMR and X-ray diffraction. These studies reveal detailed information about the spatial arrangement of atoms, the degree of pyramidality of nitrogen atoms in certain moieties, and intermolecular interactions such as hydrogen bonding and π-π conjugation, which are crucial for understanding the compound's reactivity and interactions (He, Yang, Hou, Teng, & Wang, 2014).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, influenced by its functional groups. The presence of nitro groups makes it susceptible to reductions, which can lead to the formation of amino derivatives. These reactions are pivotal in modifying the compound's biological activity and solubility (Palmer, van Zijl, Denny, & Wilson, 1995).

properties

IUPAC Name

2-chloro-N-(3,5-dichlorophenyl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl3N2O3/c14-7-3-8(15)5-9(4-7)17-13(19)11-2-1-10(18(20)21)6-12(11)16/h1-6H,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGUNCVWFBVTSFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)C(=O)NC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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